molecular formula C10H11O2- B8525191 2-Phenylbutanoate

2-Phenylbutanoate

Cat. No.: B8525191
M. Wt: 163.19 g/mol
InChI Key: OFJWFSNDPCAWDK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of phenylbutyrate sodium involves the purification of 4-phenylbutyric acid, which is then reacted with a sodium reagent to form the sodium salt . The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the preparation of phenylbutyrate sodium involves similar steps but on a larger scale. The use of alcohols like methyl alcohol and ethyl alcohol as reaction solvents makes the process more environmentally friendly . The purity of the final product can reach 99.5% or above, with single impurities controlled to within 0.1% .

Chemical Reactions Analysis

Types of Reactions: Phenylbutyrate sodium undergoes various chemical reactions, including:

    Oxidation: Phenylbutyrate sodium can be oxidized to form phenylacetic acid.

    Reduction: Reduction reactions can convert phenylbutyrate sodium back to phenylbutyric acid.

    Substitution: Phenylbutyrate sodium can undergo substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products:

    Oxidation: Phenylacetic acid.

    Reduction: Phenylbutyric acid.

    Substitution: Corresponding metal phenylbutyrates.

Scientific Research Applications

Phenylbutyrate sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Phenylbutyrate sodium can be compared with other similar compounds such as:

Uniqueness: Phenylbutyrate sodium’s ability to act as both a histone deacetylase inhibitor and a chemical chaperone makes it unique among similar compounds. Its dual role in modulating gene expression and stabilizing proteins provides a broad range of therapeutic applications .

Properties

Molecular Formula

C10H11O2-

Molecular Weight

163.19 g/mol

IUPAC Name

2-phenylbutanoate

InChI

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/p-1

InChI Key

OFJWFSNDPCAWDK-UHFFFAOYSA-M

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)[O-]

Origin of Product

United States

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